(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo[d]thiazole ring, a piperidine ring, and a sulfonyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the fluorine atom and the ethyl group. The piperidine ring is then synthesized and attached to the benzo[d]thiazole ring through a sulfonyl linkage. The final step involves the formation of the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives, piperidine derivatives, and sulfonyl-containing compounds. Examples include:
Benzo[d]thiazole derivatives: Compounds with similar ring structures but different substituents.
Piperidine derivatives: Compounds with the piperidine ring but different functional groups.
Sulfonyl-containing compounds: Molecules with sulfonyl groups attached to different core structures.
Uniqueness
What sets (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide apart is its combination of these structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-3-26-19-11-8-17(23)13-20(19)30-22(26)24-21(27)16-6-9-18(10-7-16)31(28,29)25-12-4-5-15(2)14-25/h6-11,13,15H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRUJTLJDOATST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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